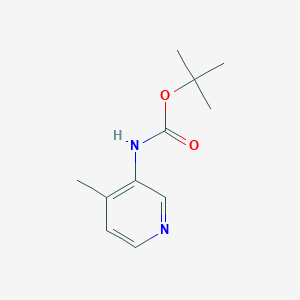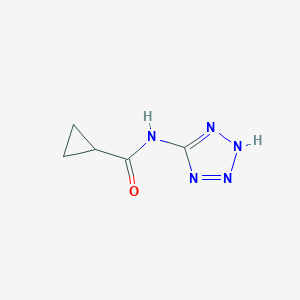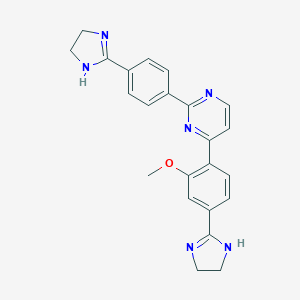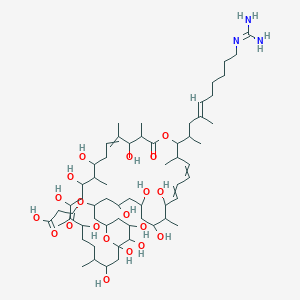
6-(1,1'-Biphenyl-4-yl)imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1,1'-Biphenyl-4-yl)imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide is a chemical compound that has been extensively studied in scientific research. It is a heterocyclic compound that contains a thiadiazole ring, an imidazole ring, and a sulfonamide group. This compound has attracted significant attention due to its potential applications in various fields, including medicine, agriculture, and materials science.
Mechanism Of Action
The mechanism of action of 6-(1,1'-Biphenyl-4-yl)imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of protein kinase CK2, which is involved in cell growth and proliferation. It has also been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body.
Biochemical And Physiological Effects
The biochemical and physiological effects of 6-(1,1'-Biphenyl-4-yl)imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide have been studied in various in vitro and in vivo models. In cancer cells, it has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In diabetic rats, it has been shown to reduce blood glucose levels and improve insulin sensitivity. In plants, it has been shown to inhibit the growth of certain weeds or pests.
Advantages And Limitations For Lab Experiments
The advantages of using 6-(1,1'-Biphenyl-4-yl)imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide in lab experiments include its high purity, stability, and relatively low cost. However, its limitations include its low solubility in water and some organic solvents, which may affect its bioavailability and activity in certain assays.
Future Directions
There are several future directions for research on 6-(1,1'-Biphenyl-4-yl)imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide. Some of these include:
1. Further investigation of its mechanism of action and potential targets in different cellular processes.
2. Development of new derivatives or analogs with improved activity or selectivity.
3. Evaluation of its potential as a drug candidate for the treatment of various diseases, including cancer, diabetes, and others.
4. Investigation of its potential as a pesticide or herbicide for agricultural applications.
5. Study of its potential as a material for the development of new materials with unique properties.
In conclusion, 6-(1,1'-Biphenyl-4-yl)imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide is a promising compound with potential applications in various scientific fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand its potential and limitations in different applications.
Synthesis Methods
The synthesis of 6-(1,1'-Biphenyl-4-yl)imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide involves the reaction of 4-biphenylboronic acid with 2-amino-1,3,4-thiadiazole-5-sulfonic acid in the presence of a palladium catalyst. The resulting product is then treated with imidazole to yield the final compound. This method has been optimized to achieve high yields and purity of the product.
Scientific Research Applications
The compound 6-(1,1'-Biphenyl-4-yl)imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide has been studied extensively for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, diabetes, and other diseases. In agricultural chemistry, it has been studied for its potential as a pesticide or herbicide. In materials science, it has been investigated for its potential use in the development of new materials with unique properties.
properties
CAS RN |
183999-58-8 |
|---|---|
Product Name |
6-(1,1'-Biphenyl-4-yl)imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide |
Molecular Formula |
C16H12N4O2S2 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
6-(4-phenylphenyl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide |
InChI |
InChI=1S/C16H12N4O2S2/c17-24(21,22)16-19-20-10-14(18-15(20)23-16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H,(H2,17,21,22) |
InChI Key |
PJHLUDLULHBJEH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN4C(=N3)SC(=N4)S(=O)(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN4C(=N3)SC(=N4)S(=O)(=O)N |
Other CAS RN |
183999-58-8 |
synonyms |
Imidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide, 6-(1,1'-biphenyl)-4-yl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















